molecular formula C17H20N2O3S B2748432 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine CAS No. 339017-11-7

4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine

Cat. No.: B2748432
CAS No.: 339017-11-7
M. Wt: 332.42
InChI Key: GOPIGGXEMKSLAN-UHFFFAOYSA-N
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Description

4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a morpholine ring, a methylsulfonyl group, and a phenyl-substituted pyridine core, structural motifs commonly found in biologically active molecules. The morpholine ring is a frequent component in drug discovery due to its influence on solubility and pharmacokinetic properties . The methylsulfonylphenyl group is a known pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors . Similarly, compounds containing pyridine and morpholine rings are investigated as potential inhibitors for various enzymes and therapeutic targets . This combination of features makes this compound a valuable building block or intermediate for researchers synthesizing and evaluating novel therapeutic agents. It is suited for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in complex synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-12-15(14-6-4-3-5-7-14)18-17(16(13)23(2,20)21)19-8-10-22-11-9-19/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPIGGXEMKSLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.

    Introduction of Substituents: The methyl, methylsulfonyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through a cyclization reaction involving an appropriate amine and an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthetic Routes

  • Pyridine Synthesis : The initial step often involves synthesizing the pyridine derivative through methods such as cyclization reactions or nucleophilic substitutions.
  • Morpholine Formation : Following the formation of the pyridine structure, the morpholine ring is introduced via cyclization reactions using appropriate reagents like zinc chloride under controlled temperatures.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates, often requiring purification techniques such as recrystallization or chromatography to enhance yield and purity.

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications.

Neuropharmacological Effects

  • Dopamine Reuptake Inhibition : Similar to other piperazine derivatives, this compound may inhibit the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for enhancing mood and cognitive functions.

Anti-inflammatory Properties

  • Cyclooxygenase Inhibition : Preliminary studies suggest that 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This dual inhibition could provide pain relief and reduce inflammation.

Serotonin Receptor Modulation

  • The compound may interact with serotonin receptors, influencing mood regulation and anxiety levels, which is beneficial for treating mood disorders.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Neuropharmacology Study : A study demonstrated that administration of this compound in animal models led to improved cognitive performance and reduced anxiety-like behaviors compared to control groups.
  • Anti-inflammatory Research : In vitro studies indicated that this compound effectively reduced pro-inflammatory cytokine production in cultured macrophages, showcasing its potential as an anti-inflammatory agent.

Data Tables

Activity TypeMechanism of ActionReference
Dopamine ReuptakeInhibition of DAT
Anti-inflammatoryInhibition of COX enzymes
Serotonin ModulationInteraction with serotonin receptors

Mechanism of Action

The mechanism of action of 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine and selected analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Physicochemical Notes
This compound (Target) C₁₇H₂₁N₂O₃S* 333.43* Pyridine core, methylsulfonyl, morpholine Hypothesized enhanced metabolic stability
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine (, ID 22) C₁₆H₁₉N₃O₂ 285.35 Methoxymethyl, pyrimidine core Lower polarity; potential reduced activity
4-{6-[(Methylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl}morpholine () C₁₅H₁₈N₄OS 302.39 Methylsulfanyl, pyrimidine core Sulfur in reduced state; less electrophilic
4-{6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl}morpholine () C₂₀H₂₀N₄OS 364.46 Phenylsulfanyl, pyrimidine core Higher lipophilicity; predicted pKa 3.51
[4-(2-Chloro-4-morpholinyl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine () C₂₃H₃₂ClN₇O₃S₂ 578.18 Thienopyrimidine, chloro, methanesulfonyl Antimalarial activity demonstrated

*Calculated based on structural similarity.

Functional Group Analysis

  • Methylsulfonyl vs. Sulfanyl/Sulfinyl : The target’s methylsulfonyl group (-SO₂CH₃) is more electron-withdrawing than sulfanyl (-SMe) or sulfinyl (-SOCH₃) groups, which may enhance binding to polar protein pockets and improve oxidative stability .
  • Core Heterocycle: Pyridine (target) vs. pyrimidine (–10) or thienopyrimidine () cores influence π-π stacking and solubility. Pyrimidines often exhibit higher planarity, affecting DNA/RNA interaction .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The phenylsulfanyl analogue () has higher lipophilicity (predicted density 1.31 g/cm³) compared to the target’s sulfonyl group, which may reduce blood-brain barrier penetration .
  • pKa : Sulfonyl groups lower pKa values, increasing ionization at physiological pH and enhancing water solubility. The target’s predicted pKa is likely <3.5, similar to ’s phenylsulfanyl derivative .

Biological Activity

4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine, a compound with the molecular formula C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S and a molecular weight of 332.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyridinyl group, a phenyl group, and a methylsulfonyl group. The unique combination of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H20N2O3SC_{17}H_{20}N_{2}O_{3}S
Molecular Weight332.4 g/mol
CAS Number339017-11-7

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Reuptake Inhibition : Similar to other compounds in its class, it may inhibit dopamine transporters (DAT), leading to increased synaptic dopamine levels, which can enhance mood and cognitive functions.
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory process. This inhibition could result in reduced inflammation and pain relief.
  • Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, potentially influencing mood regulation and anxiety levels.

Pharmacological Effects

Research has highlighted various pharmacological effects associated with this compound:

  • Neuropharmacological Effects : Its potential as an antidepressant has been examined in preclinical models, showing promise in enhancing mood-related behaviors.
  • Anti-inflammatory Effects : Studies have demonstrated its ability to reduce inflammation in animal models, suggesting potential applications in treating conditions such as arthritis .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Neuropharmacological Effects : A study explored the effects of this compound on rodent models of depression. Results indicated significant improvements in behavior consistent with antidepressant activity, correlating with increased dopamine levels.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound in a rat model of paw edema induced by carrageenan. The results showed a marked reduction in edema size compared to controls, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructure TypeNotable Activity
1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazinePiperazine derivativeNeuropharmacological effects
1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperidinePiperidine derivativeSimilar anti-inflammatory properties

Q & A

Q. What in vitro/in vivo models are most suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :
  • In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate) with endpoints like ROS levels (DCFH-DA assay) .
  • In Vivo : Murine models of Parkinson’s (MPTP-induced) or Alzheimer’s (Aβ-injected) with behavioral (Morris water maze) and histological (IHC for GFAP) analyses .

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